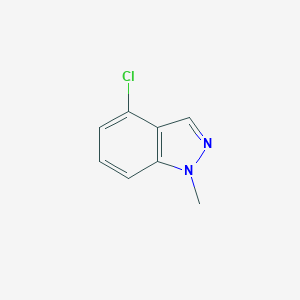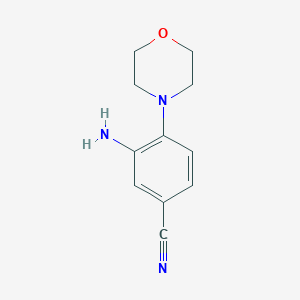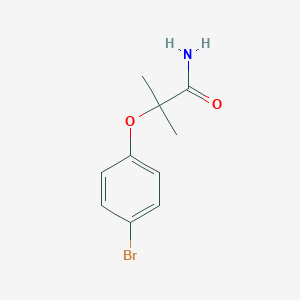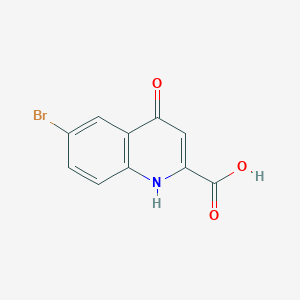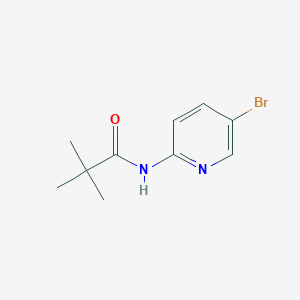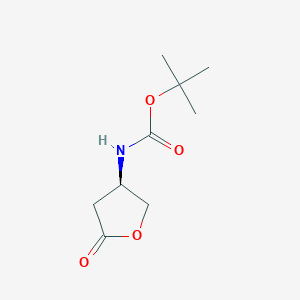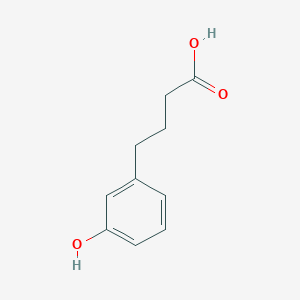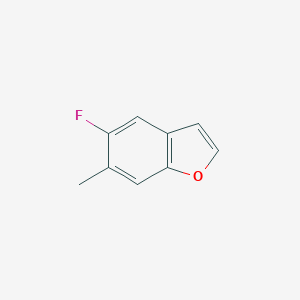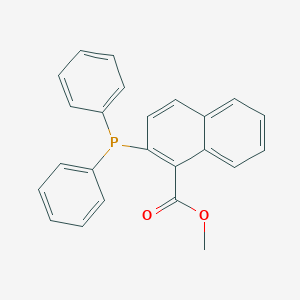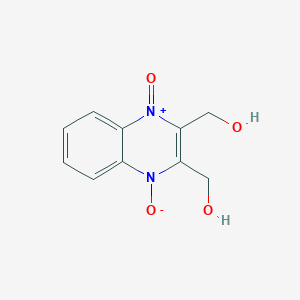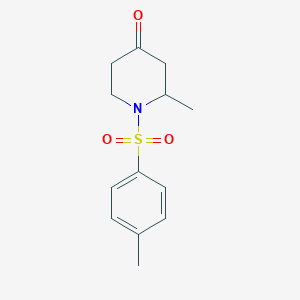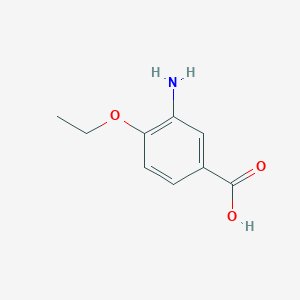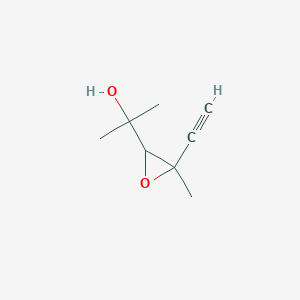
2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol, also known as EMOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMOP is a chiral compound with a molecular formula of C7H10O2 and a molecular weight of 126.15 g/mol.
Mécanisme D'action
The mechanism of action of 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol is not fully understood, but it is believed to involve the formation of covalent bonds with target proteins through the alkyne group in its structure. This interaction can lead to changes in protein conformation and activity, resulting in various biological effects.
Effets Biochimiques Et Physiologiques
2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been shown to exhibit various biochemical and physiological effects, depending on its target protein. In cancer cells, 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been demonstrated to induce apoptosis and inhibit cell proliferation by targeting tubulin, a protein involved in cell division. In Alzheimer's disease, 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been shown to inhibit acetylcholinesterase activity, resulting in increased levels of acetylcholine, which is involved in memory and learning processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol in lab experiments is its chiral nature, which allows for the synthesis of enantiopure compounds. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol. One area of interest is the development of new synthetic methods for 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol and its derivatives, which could lead to the discovery of new compounds with improved biological activity. Another area of interest is the investigation of 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol's potential as a scaffold for the design of new drugs targeting various diseases. Finally, the development of new analytical methods for the detection and quantification of 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol in biological samples could facilitate its use in pharmacokinetic and pharmacodynamic studies.
Méthodes De Synthèse
2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol can be synthesized through a multi-step process involving the reaction of 3-chloropropene oxide with acetylene in the presence of a base to form 3-ethynyl-3-methyloxiran-2-one. This intermediate is then reduced using sodium borohydride to yield 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol.
Applications De Recherche Scientifique
2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been widely studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been used as a chiral building block for the synthesis of various natural products and pharmaceuticals. In medicinal chemistry, 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been investigated for its potential as an anticancer agent, as well as for its ability to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease. In material science, 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been utilized as a ligand for the synthesis of metal complexes with potential applications in catalysis and optoelectronics.
Propriétés
Numéro CAS |
197307-17-8 |
|---|---|
Nom du produit |
2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2-(3-ethynyl-3-methyloxiran-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H12O2/c1-5-8(4)6(10-8)7(2,3)9/h1,6,9H,2-4H3 |
Clé InChI |
HIQKITZKULUTMQ-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)C(C)(C)O)C#C |
SMILES canonique |
CC1(C(O1)C(C)(C)O)C#C |
Synonymes |
Pentitol, 2,3-anhydro-1,5-dideoxy-2-C-ethynyl-4-C-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



